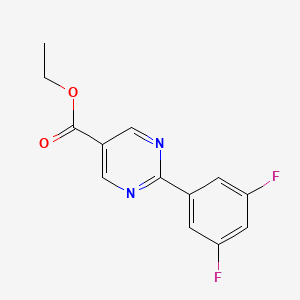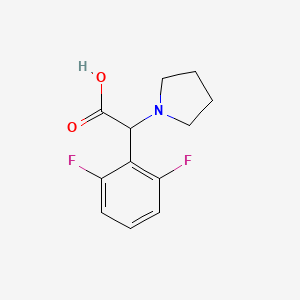
2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、ジフルオロフェニル基とピロリジニル基が酢酸部分に結合した有機化合物です。
2. 製法
合成経路と反応条件
2-(2,6-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸の合成は、一般的に以下の手順で行われます。
ジフルオロフェニル中間体の形成: 出発物質である2,6-ジフルオロベンゼンは、ハロゲン化反応によって、さらなる反応を促進する官能基を導入します。
ピロリジニル基の導入: ジフルオロフェニル中間体は、水素化ナトリウムのような塩基の存在下などの特定の条件下で、ピロリジンと反応させて、ピロリジニル誘導体を形成します。
酢酸部分の形成:
工業生産方法
工業的な環境では、2-(2,6-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸の生産には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。 自動化された反応器と、温度や圧力などの反応条件の精密な制御は、大規模生産に不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluorobenzene, undergoes a halogenation reaction to introduce functional groups that facilitate further reactions.
Introduction of the Pyrrolidinyl Group: The difluorophenyl intermediate is then reacted with pyrrolidine under specific conditions, such as the presence of a base like sodium hydride, to form the pyrrolidinyl derivative.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化反応を起こし、酸化された誘導体を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができ、化合物の還元された形態が得られます。
置換: この化合物は、フェニル環またはピロリジニル基の官能基が他の基に置き換わる置換反応に参加することができます。一般的な試薬には、ハロゲンや求核剤が含まれます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: ハロゲン(塩素、臭素)、求核剤(アミン、アルコール)、ジクロロメタンやエタノールなどの溶媒。
主要な生成物
酸化: 酸素含有官能基が追加された酸化された誘導体。
還元: 酸素含有官能基が減少した還元された誘導体。
置換: 元の官能基を新しい官能基に置き換えた置換された誘導体。
科学的研究の応用
2-(2,6-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、科学研究においていくつかの応用があります。
医薬品化学: これは、特に生物学的標的との相互作用における医薬品設計におけるファーマコフォアとしての可能性について研究されています。
材料科学: この化合物は、ユニークな特性を持つ新規材料の合成における用途について研究されています。
生物学: これは、生体システムに対するその影響、および生化学プローブとしての可能性について調査されています。
産業: この化合物は、新しい工業用化学薬品やプロセスの開発に使用されています。
作用機序
2-(2,6-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。 ジフルオロフェニル基とピロリジニル基は、化合物の結合親和性と特異性に寄与しています。 含まれる経路には、酵素活性の阻害または活性化、受容体機能の調節、または細胞シグナル伝達経路の変更が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(2,6-ジクロロフェニル)-2-(ピロリジン-1-イル)酢酸: 構造は似ていますが、フッ素原子の代わりに塩素原子があります。
2-(2,6-ジフルオロフェニル)-2-(モルホリン-1-イル)酢酸: 構造は似ていますが、ピロリジン環の代わりにモルホリン環があります。
2-(2,6-ジフルオロフェニル)-2-(ピペリジン-1-イル)酢酸: 構造は似ていますが、ピロリジン環の代わりにピペリジン環があります。
独自性
2-(2,6-ジフルオロフェニル)-2-(ピロリジン-1-イル)酢酸は、ジフルオロフェニル基とピロリジニル基の両方の存在により、特異的な化学的および生物学的特性を付与するため、独特です。 フッ素原子は化合物の安定性と親油性を高め、ピロリジニル基は分子標的との結合相互作用に寄与します。
類似化合物との比較
Similar Compounds
2-(2,6-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with chlorine atoms instead of fluorine atoms.
2-(2,6-Difluorophenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of both the difluorophenyl group and the pyrrolidinyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrrolidinyl group contributes to its binding interactions with molecular targets.
特性
分子式 |
C12H13F2NO2 |
|---|---|
分子量 |
241.23 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO2/c13-8-4-3-5-9(14)10(8)11(12(16)17)15-6-1-2-7-15/h3-5,11H,1-2,6-7H2,(H,16,17) |
InChIキー |
AZMKQCBJJOPXLY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(C2=C(C=CC=C2F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





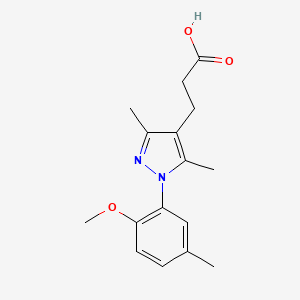

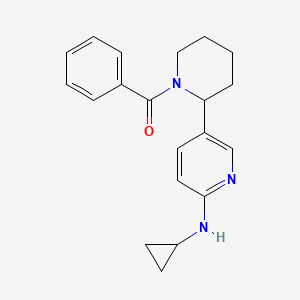

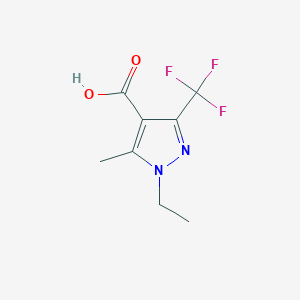

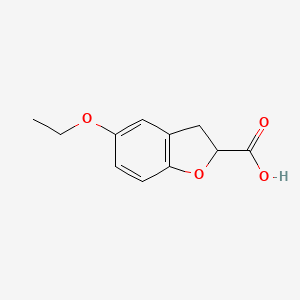

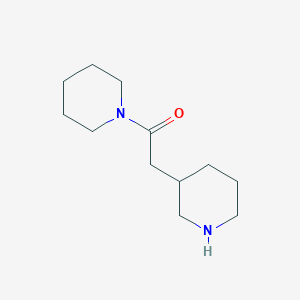
![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)
